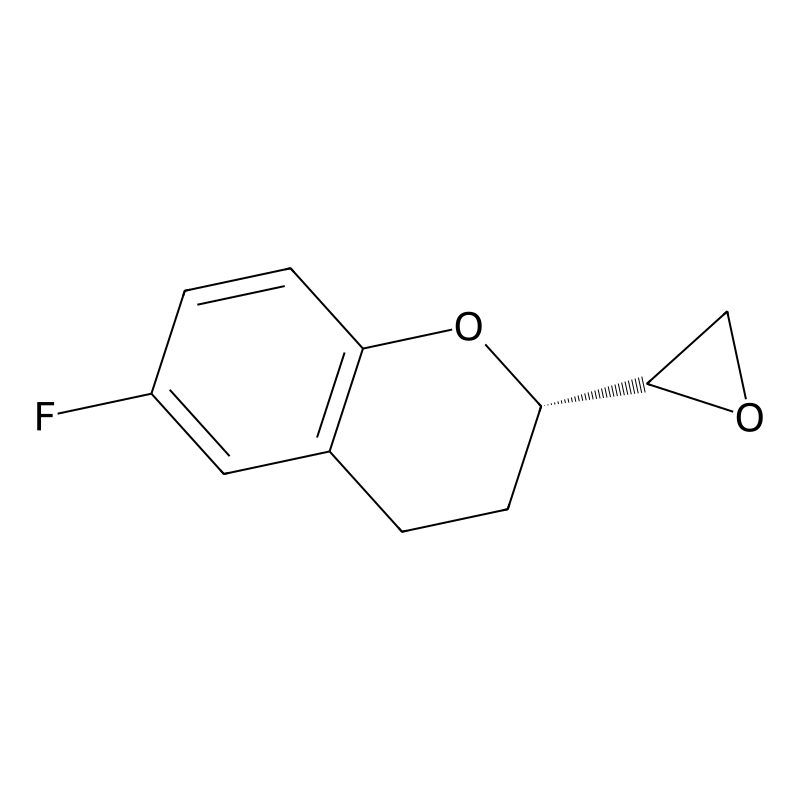

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Availability: Scientific databases like PubChem do not describe any known biological activities or uses for this molecule [].

- Recent Research: A search of scholarly articles doesn't reveal any recent studies focused on this specific compound.

- Medicinal Chemistry: Chromane derivatives have been explored for various biological activities, including antimicrobial, anticancer, and antioxidant properties [, , ]. The presence of the fluorine atom and the oxirane ring in (2S)-6-Fluoro-2-(oxiran-2-yl)chromane might introduce unique properties compared to parent chromane structures. Further research is needed to determine if this molecule possesses any interesting bioactivities.

- Material Science: Chromane based materials have been investigated for their potential applications in liquid crystals and polymers [, ]. The properties of (2S)-6-Fluoro-2-(oxiran-2-yl)chromane might be of interest for material scientists due to the combination of the chromane scaffold and the oxirane group.

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane is a synthetic compound characterized by its unique chromane structure, which includes a fluorine atom and an epoxide group. The chromane framework is a bicyclic compound that consists of a benzene ring fused to a tetrahydrofuran ring, providing a stable yet reactive structure. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity, while the epoxide group can participate in various

The chemical reactivity of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane can be attributed to the following functional groups:

- Epoxide Group: This three-membered cyclic ether is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles, leading to various derivatives.

- Fluorine Substitution: The fluorine atom can participate in nucleophilic substitution reactions, influencing the compound's reactivity and stability.

- Potential Oxidation-Reduction Reactions: The chromane structure may engage in oxidation-reduction processes, particularly involving the aromatic system.

These reactions are significant in both synthetic applications and biological interactions.

The synthesis of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane typically involves several key steps:

- Formation of the Chromane Core: This can be achieved through cyclization reactions involving phenolic precursors and appropriate carbonyl compounds.

- Fluorination: The introduction of the fluorine atom can be accomplished using fluorinating agents such as Selectfluor or via nucleophilic substitution methods.

- Epoxidation: The formation of the epoxide group may be achieved through peracid oxidation of an allylic alcohol derived from the chromane structure.

These synthetic routes allow for the tailored production of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane with specific configurations and yields.

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane holds potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting inflammatory diseases or cancer.

- Chemical Intermediates: Its reactive functional groups make it useful in organic synthesis for creating more complex molecules.

- Material Science: The unique properties imparted by fluorination could enhance material performance in coatings or polymers.

Interaction studies are crucial for understanding how (2S)-6-Fluoro-2-(oxiran-2-YL)chromane interacts with biological systems. These studies often involve:

- In vitro Assays: Evaluating cytotoxicity against various cell lines to assess potential therapeutic effects.

- Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes involved in metabolic pathways or disease processes.

- Binding Affinity Assessments: Determining how well the compound binds to target proteins or receptors, which is essential for drug design.

Such studies provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (2S)-6-Fluoro-2-(oxiran-2-YL)chromane, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Fluorochromone | Chromone framework with fluorine | Antioxidant and anti-inflammatory |

| 4-Hydroxycoumarin | Coumarin structure | Anticoagulant and antimicrobial |

| 7-Hydroxyflavone | Flavonoid structure | Antioxidant and anti-cancer |

| 3-Hydroxyflavone | Flavonoid with hydroxyl groups | Antioxidant and neuroprotective |

These compounds illustrate varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of (2S)-6-Fluoro-2-(oxiran-2-YL)chromane due to its specific structural modifications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard